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Compound of Interest

3-Hydroxy-2-iodo-4-
Compound Name:
methoxybenzaldehyde

Cat. No.: B160923

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-
Hydroxy-2-iodo-4-methoxybenzaldehyde, a key intermediate in pharmaceutical synthesis.
While empirical solubility data for this specific compound is not readily available in public
literature, this document synthesizes information on its physicochemical properties and the
solubility of structurally analogous compounds to provide a robust predictive analysis.
Furthermore, this guide details standardized, field-proven methodologies for the experimental
determination of its solubility in a range of common laboratory solvents. This document is
intended for researchers, scientists, and professionals in drug development, offering both
theoretical insights and practical protocols to facilitate its use in further research and
formulation.

Introduction and Physicochemical Profile

3-Hydroxy-2-iodo-4-methoxybenzaldehyde, also known as 2-lodoisovanillin, is a substituted
benzaldehyde with the molecular formula CsH710s.[1][2][3] Its structure, featuring a benzene
ring with hydroxyl, iodo, methoxy, and aldehyde functional groups, dictates its physical and
chemical behavior, including its solubility. Understanding the solubility of this compound is
critical for a variety of applications, including reaction kinetics, purification, formulation, and
bioavailability studies.

Table 1: Physicochemical Properties of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
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Property Value Source
Molecular Weight 278.04 g/mol [1112]
Melting Point 167-174 °C [2]
Density 1.909 g/cm3 [2]
Appearance Solid

XLogP3 1.8 (2]

The presence of both polar (hydroxyl, aldehyde) and non-polar (benzene ring, iodo group)
moieties suggests a nuanced solubility profile. The hydroxyl group can act as a hydrogen bond
donor and acceptor, while the aldehyde and methoxy groups are hydrogen bond acceptors.
These features indicate a potential for solubility in polar solvents. Conversely, the bulky,
hydrophobic iodine atom and the benzene ring contribute to its lipophilicity, suggesting possible
solubility in less polar organic solvents.

Predictive Solubility Analysis Based on Structural
Analogs

Due to the limited direct solubility data for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde, an
analysis of structurally similar compounds can provide valuable insights into its expected
behavior.

Vanillin (4-hydroxy-3-methoxybenzaldehyde)

Vanillin shares the core hydroxy-methoxy-benzaldehyde structure. It is known to be soluble in
polar solvents like water and ethanol, and poorly soluble in non-polar solvents such as hexane.
[4][5][6] The solubility of vanillin is enhanced by its ability to form hydrogen bonds with protic
solvents.[4]

Benzaldehyde

The parent compound, benzaldehyde, is slightly soluble in water but highly soluble in organic
solvents like ethanol and ether.[7][8][9] Its limited water solubility is due to the hydrophobic
nature of the benzene ring, which outweighs the polarity of the aldehyde group.[10]
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lodinated Phenols

The introduction of an iodine atom to a phenol generally decreases its aqueous solubility and
increases its lipophilicity.[11] The large size and low electronegativity of the iodine atom
contribute to weaker interactions with water molecules.

Predicted Solubility of 3-Hydroxy-2-iodo-4-
methoxybenzaldehyde

Based on these analogs, the following solubility profile for 3-Hydroxy-2-iodo-4-
methoxybenzaldehyde can be predicted:

High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and
Dimethylformamide (DMF), which can effectively solvate the molecule.

o Moderate to High Solubility: Likely in polar protic solvents such as methanol, ethanol, and
acetone, due to hydrogen bonding capabilities.[12]

o Low to Sparingly Soluble: Predicted in water, as the hydrophobic character of the iodine and
benzene ring will likely dominate.

e Low Solubility: Expected in non-polar solvents like hexane and toluene, due to the presence
of multiple polar functional groups.

The following diagram illustrates the key structural features influencing the predicted solubility:
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Caption: Key functional groups influencing the solubility of 3-Hydroxy-2-iodo-4-
methoxybenzaldehyde.
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Experimental Determination of Solubility

To obtain definitive solubility data, empirical testing is essential. The following section outlines a
robust, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of 3-
Hydroxy-2-iodo-4-methoxybenzaldehyde.

The Shake-Flask Method: A Gold Standard Protocol

The shake-flask method is widely recognized as the most reliable for determining
thermodynamic solubility.[13][14] It involves equilibrating an excess of the solid compound with
the solvent of interest and then measuring the concentration of the dissolved solute in a
saturated solution.

Materials and Equipment:

3-Hydroxy-2-iodo-4-methoxybenzaldehyde (solid)

o Selected solvents (e.g., Water, Ethanol, Methanol, Acetone, DMSO, Hexane)
 Scintillation vials or sealed flasks

o Orbital shaker or magnetic stirrer with temperature control

o Centrifuge

e Syringe filters (0.22 pm)

e High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis
spectrophotometer

Analytical balance

Experimental Workflow Diagram:
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Caption: Workflow for the shake-flask solubility determination method.
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Step-by-Step Protocol:

o Preparation: Add an excess amount of solid 3-Hydroxy-2-iodo-4-methoxybenzaldehyde to
a series of vials, each containing a known volume of a different solvent. The amount of solid
should be sufficient to ensure a saturated solution with visible excess solid after equilibration.

o Equilibration: Seal the vials and place them on an orbital shaker or use a magnetic stirrer in
a temperature-controlled environment (e.g., 25 °C). Agitate the mixtures for a sufficient
period (typically 24-48 hours) to ensure equilibrium is reached.

o Phase Separation: After equilibration, cease agitation and allow the vials to stand
undisturbed for a period to allow the excess solid to sediment. For solvents where
sedimentation is slow, centrifugation can be employed.

o Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

« Filtration: Immediately filter the aliquot through a 0.22 um syringe filter to remove any
undissolved microparticles. This step is crucial to prevent overestimation of the solubility.

 Dilution: Dilute the filtered sample with a suitable solvent to a concentration within the linear
range of the analytical method.

o Quantification: Analyze the diluted sample using a pre-validated analytical method, such as
HPLC-UV or UV-Vis spectrophotometry, to determine the concentration of the dissolved
compound. A calibration curve prepared with known concentrations of the compound should
be used for accurate quantification.[15]

o Calculation: The solubility is calculated from the measured concentration and the dilution
factor.

Kinetic Solubility for High-Throughput Screening

For earlier stages of drug discovery, kinetic solubility measurements can provide a faster, albeit
less precise, indication of solubility.[16] This method typically involves adding a concentrated
stock solution of the compound in an organic solvent (e.g., DMSO) to an aqueous buffer and
measuring the point of precipitation, often by turbidimetry.[15][16]
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Expected Solubility Data Summary

The following table provides a template for summarizing the experimentally determined
solubility data for 3-Hydroxy-2-iodo-4-methoxybenzaldehyde in common solvents.

Table 2: Experimentally Determined Solubility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde
at 25 °C

Experimental

Solvent Solvent Type Predicted Solubility .
Solubility (mg/mL)
) Low / Sparingly )
Water Polar Protic To be determined
Soluble

Ethanol Polar Protic Moderate to High To be determined
Methanol Polar Protic Moderate to High To be determined
Acetone Polar Aprotic Moderate to High To be determined

Dimethyl Sulfoxide

Polar Aprotic High To be determined
(DMSO0)
Hexane Non-polar Low To be determined
Toluene Non-polar Low To be determined
Conclusion

While direct published data on the solubility of 3-Hydroxy-2-iodo-4-methoxybenzaldehyde is
scarce, a thorough analysis of its chemical structure and comparison with analogous
compounds allows for a reasoned prediction of its solubility profile. It is anticipated to exhibit
good solubility in polar organic solvents and limited solubility in water and non-polar solvents.
For definitive data, the detailed experimental protocols provided in this guide, particularly the
shake-flask method, offer a reliable path forward for researchers. The generation of such
empirical data will be invaluable for the future application of this compound in pharmaceutical
research and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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